molecular formula C21H26N2O3S B11166921 {2-[(2-Methoxyethyl)sulfanyl]phenyl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone

{2-[(2-Methoxyethyl)sulfanyl]phenyl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B11166921
M. Wt: 386.5 g/mol
InChI Key: CEARXONYEKMZSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound featuring a piperazine ring substituted with methoxyethyl and methoxyphenyl groups

Preparation Methods

The synthesis of 1-{2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-{2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}-4-(2-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and electrophiles (e.g., halogens for substitution reactions). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}-4-(2-METHOXYPHENYL)PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}-4-(2-METHOXYPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethyl and methoxyphenyl groups play a crucial role in binding to these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

1-{2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}-4-(2-METHOXYPHENYL)PIPERAZINE can be compared with similar compounds such as:

These comparisons highlight the unique properties of 1-{2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}-4-(2-METHOXYPHENYL)PIPERAZINE, particularly its methoxy groups, which contribute to its distinct chemical and biological behavior.

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

[2-(2-methoxyethylsulfanyl)phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C21H26N2O3S/c1-25-15-16-27-20-10-6-3-7-17(20)21(24)23-13-11-22(12-14-23)18-8-4-5-9-19(18)26-2/h3-10H,11-16H2,1-2H3

InChI Key

CEARXONYEKMZSA-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.